An In-depth Technical Guide to the Physical Properties of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride
An In-depth Technical Guide to the Physical Properties of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a key building block in medicinal chemistry and drug discovery, valued for its rigid cyclobutane scaffold that allows for the precise spatial orientation of functional groups. An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing established methodologies for their determination and offering insights into the interpretation of the resulting data.
Core Molecular and Physical Attributes
The fundamental properties of a compound provide the initial framework for its application. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a solid at ambient temperature, a characteristic that dictates its handling and storage procedures.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [1] |
These foundational data points are the first step in the comprehensive characterization of the compound. The molecular formula and weight are crucial for stoichiometric calculations in chemical reactions, while the physical appearance and purity are primary indicators of sample quality.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. The following techniques provide a detailed picture of its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for ¹H NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.
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Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
The resulting spectrum should then be analyzed for chemical shifts, integration, and coupling constants to confirm the cis-conformation of the substituents on the cyclobutane ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, the spectrum will be characterized by the vibrational modes of the ester, amine hydrochloride, and alkane functionalities.
Key Expected FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine Hydrochloride (N-H) | Stretching | 3200-2800 (broad) |
| Alkane (C-H) | Stretching | 3000-2850 |
| Ester (C=O) | Stretching | ~1730 |
| Ester (C-O) | Stretching | 1300-1000 |
Experimental Protocol for FT-IR Analysis:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid directly on the ATR crystal.
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Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
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Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
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Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected.
Expected Mass Spectrometry Data:
| Ion | m/z (calculated) |
| [C₇H₁₄NO₂]⁺ | 144.10 |
Experimental Protocol for ESI-MS Analysis:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
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Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.
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Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant mass range (e.g., m/z 50-500).
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Data Analysis: Identify the molecular ion peak and analyze any observed fragment ions to corroborate the proposed structure. The fragmentation of esters often involves the loss of the alkoxy group.[4]
Thermal and Physical Stability
The thermal properties and stability of a compound are critical for determining appropriate storage and handling conditions, as well as for predicting its behavior during processing.
Melting Point and Thermal Stability (DSC/TGA)
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile. While a specific melting point for cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is not consistently reported in public databases, these techniques provide the definitive experimental values.
Experimental Workflow for Thermal Analysis:
Caption: Workflow for DSC and TGA analysis.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a hydrochloride salt, this is a particularly important parameter to assess as it can impact the material's stability, flowability, and formulation performance.
Protocol for Hygroscopicity Assessment:
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Sample Preparation: Accurately weigh a sample of the compound and place it in a controlled humidity chamber.
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Exposure: Expose the sample to a series of increasing relative humidity (RH) levels at a constant temperature (e.g., 25 °C).
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Weight Measurement: At each RH level, allow the sample to equilibrate and then record the weight change.
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Data Analysis: Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm. This will classify the material's hygroscopicity.
Solubility Profile
The solubility of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride in various solvents is a critical parameter for its use in synthesis, purification, and formulation. As an amine hydrochloride, it is expected to have good solubility in polar protic solvents.
General Solubility Observations:
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High Solubility: Expected in water and lower alcohols (e.g., methanol, ethanol).
-
Lower Solubility: Expected in less polar organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
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Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV or by gravimetric analysis after solvent evaporation.
Safety and Handling
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. By employing the described spectroscopic, thermal, and solubility analysis techniques, researchers and drug development professionals can ensure the quality and suitability of this important chemical building block for their specific applications. The provided protocols offer a solid foundation for the in-house characterization and quality control of this compound.
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